5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c19-14-5-11(6-20-18(14)25)17(24)22-12-7-21-23(8-12)9-13-10-26-15-3-1-2-4-16(15)27-13/h1-8,13H,9-10H2,(H,20,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSUWBQSXIZIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CNC(=O)C(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its complex structure. Without specific target identification, it is challenging to predict the exact pathways and their downstream effects.
Pharmacokinetics
The compound’s metabolism and excretion are likely to be influenced by its molecular size and polarity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature may affect the compound’s structure and thus its activity. Interactions with other molecules may either enhance or inhibit its action.
Biological Activity
5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework, combining elements of dihydrobenzo[b][1,4]dioxin , pyrazole , and nicotinamide . Its molecular formula is with a molecular weight of approximately 404.85 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential for biological interaction.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth.
- Signal Transduction Interference : It could disrupt signaling pathways essential for cellular functions, particularly in cancer cells.
- Cytotoxic Effects : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting this compound may exhibit comparable properties.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(pyrazolyl)thiophene sulfonamide | Thiophene and pyrazole rings | Anticancer activity |
| Benzo[b][1,4]dioxin derivatives | Dioxin core with various substituents | Antitumor effects |
These compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
Case Studies
A recent study highlighted the synthesis and evaluation of similar compounds that target cancer pathways. The results indicated that:
- Compounds with a dioxin structure exhibited enhanced interactions with proteins involved in tumor progression.
- Molecular docking studies revealed binding affinities that correlate with the observed biological activities.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies have shown:
- High binding affinity to enzymes associated with cancer metabolism.
- Potential to act as an inhibitor for specific protein-protein interactions critical in tumor growth.
In Vitro Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of structurally similar compounds on various cancer cell lines. Preliminary results suggest:
- Significant inhibition of cell viability at micromolar concentrations.
- Induction of apoptotic pathways in treated cells.
Q & A
Q. How can researchers integrate cheminformatics tools to predict ADMET properties?
- Utilize platforms like SwissADME or ADMETLab 2.0 to compute logP (lipophilicity), aqueous solubility, and cytochrome P450 inhibition profiles. Machine learning models (e.g., Random Forest or ANN) trained on public datasets (ChEMBL, PubChem) can prioritize derivatives with favorable pharmacokinetic profiles for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
